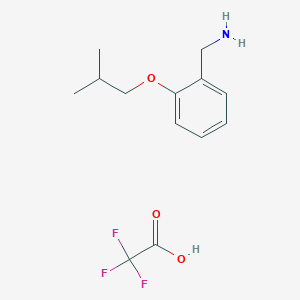
(2-Isobutoxyphenyl)methanamine trifluoroacetic acid salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Isobutoxyphenyl)methanamine trifluoroacetic acid salt: is a chemical compound with the molecular formula C13H18F3NO3. This compound is known for its unique structure, which includes an isobutoxy group attached to a phenyl ring, a methanamine group, and a trifluoroacetic acid salt. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Isobutoxyphenyl)methanamine trifluoroacetic acid salt typically involves the reaction of (2-Isobutoxyphenyl)methanamine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired salt. The process may involve the use of solvents such as ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The process includes steps such as mixing, heating, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: (2-Isobutoxyphenyl)methanamine trifluoroacetic acid salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: In chemistry, (2-Isobutoxyphenyl)methanamine trifluoroacetic acid salt is used as a reagent in various organic synthesis reactions. It is valued for its ability to introduce specific functional groups into molecules.
Biology: In biological research, this compound is used to study the effects of trifluoroacetic acid salts on biological systems. It is also used in the synthesis of biologically active molecules.
Medicine: In medicine, this compound is used in the development of pharmaceuticals. It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of various products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-Isobutoxyphenyl)methanamine trifluoroacetic acid salt involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The trifluoroacetic acid salt component can influence the compound’s solubility and reactivity, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
- (2-Isobutoxyphenyl)methanamine hydrochloride
- (2-Isobutoxyphenyl)methanamine sulfate
- (2-Isobutoxyphenyl)methanamine acetate
Comparison: Compared to its similar compounds, (2-Isobutoxyphenyl)methanamine trifluoroacetic acid salt is unique due to the presence of the trifluoroacetic acid salt. This component enhances the compound’s solubility and reactivity, making it more effective in certain applications. Additionally, the trifluoroacetic acid salt can influence the compound’s stability and interaction with biological systems, providing distinct advantages over other similar compounds.
Properties
CAS No. |
918811-96-8 |
|---|---|
Molecular Formula |
C13H18F3NO3 |
Molecular Weight |
293.28 g/mol |
IUPAC Name |
[2-(2-methylpropoxy)phenyl]methanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H17NO.C2HF3O2/c1-9(2)8-13-11-6-4-3-5-10(11)7-12;3-2(4,5)1(6)7/h3-6,9H,7-8,12H2,1-2H3;(H,6,7) |
InChI Key |
VFMKZXROYUYKGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=CC=C1CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


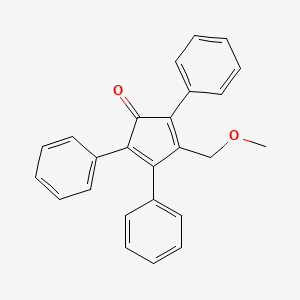
![5-Acetyl-4-butyl-3-[(4-fluorophenyl)sulfanyl]-1-phenylpyridin-2(1H)-one](/img/structure/B12626938.png)
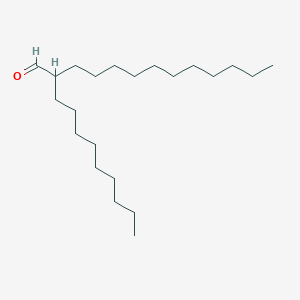
![N~4~-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B12626957.png)
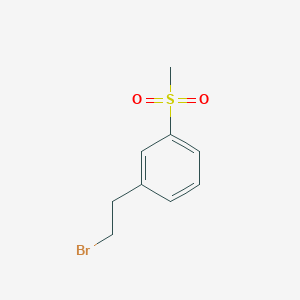
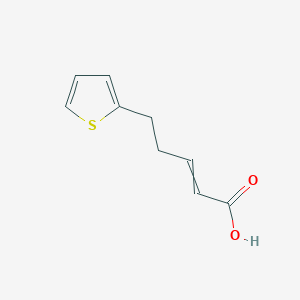
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[2-(trimethylsilyl)ethynyl]-, methyl ester](/img/structure/B12626971.png)
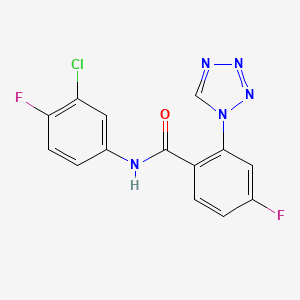
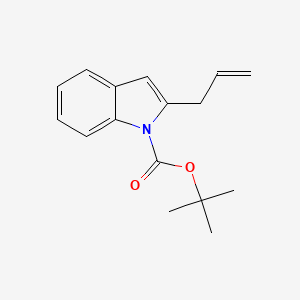
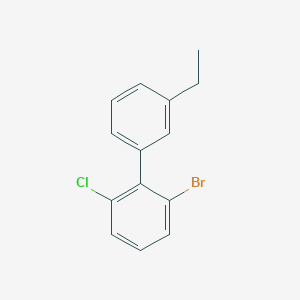
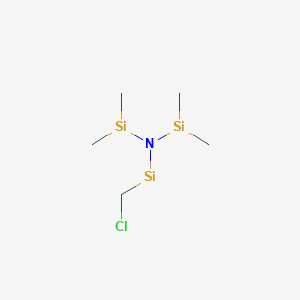
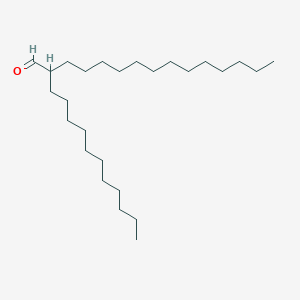

![4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol](/img/structure/B12627007.png)
